1-Bromo-3-methyl-2-(perfluoroethoxy)benzene
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Overview
Description
1-Bromo-3-methyl-2-(perfluoroethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom, a methyl group, and a perfluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-2-(perfluoroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-(perfluoroethoxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-2-(perfluoroethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution Reactions: The methyl and perfluoroethoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating further functionalization.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acylium ions (RCO+) in the presence of Lewis acids like aluminum chloride (AlCl3).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like amines or ethers.
Electrophilic Aromatic Substitution: Introduction of nitro, acyl, or other electrophilic groups onto the benzene ring.
Cross-Coupling Reactions:
Scientific Research Applications
1-Bromo-3-methyl-2-(perfluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties, such as liquid crystals and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-2-(perfluoroethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and perfluoroethoxy groups. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-bromo-3-methyl-2-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-5-3-2-4-6(10)7(5)16-9(14,15)8(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWDBJSBMBDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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